FR901464 - 146478-72-0

FR901464

Catalog Number: EVT-268752
CAS Number: 146478-72-0
Molecular Formula: C27H41NO8
Molecular Weight: 507.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
[(E,2S)-5-[[(2R,5S,6S)-6-[(2E,4E)-5-[(4R,5R,7S)-4,7-dihydroxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate is a natural product found in Pseudomonas with data available.
Synthesis Analysis

The synthesis of FR901464 has been explored through various methodologies, with a notable focus on total synthesis and analog development. The synthesis typically involves several key reactions and intermediates:

  1. Starting Materials: The synthesis often begins with natural chiral pool compounds such as L-threonine and ethyl (S)-lactate.
  2. Key Reactions:
    • Convergent Synthesis: This approach allows for the assembly of complex molecules through multiple pathways, enhancing efficiency.
    • Cross-Metathesis: Utilized to form key olefinic intermediates.
    • Wittig Reaction: Employed for constructing double bonds in the molecular framework.
  3. Yield Optimization: Various synthetic routes have reported yields ranging from 61% to 96% for different steps, highlighting the efficiency of modern synthetic techniques .

The total synthesis of FR901464 has been reported to involve approximately 29 steps, with the longest linear sequence comprising 13 steps, showcasing the complexity and meticulous planning required in its synthesis .

Molecular Structure Analysis

FR901464 features a unique molecular structure characterized by an amide-containing tetrahydropyran ring. Key aspects of its molecular structure include:

  • Molecular Formula: C19_{19}H26_{26}N2_{2}O4_{4}
  • Molecular Weight: Approximately 342.43 g/mol
  • Conformational Analysis: The tetrahydropyran ring adopts a chair conformation, which is crucial for its biological activity. The dihedral angles between protons in this conformation are indicative of its spatial arrangement and influence binding affinity to target proteins like splicing factor 3B subunit 1 (SF3B1) .

Spectroscopic data such as nuclear magnetic resonance (NMR) and mass spectrometry are typically employed to confirm the structure and purity of synthesized FR901464.

Chemical Reactions Analysis

FR901464 participates in several chemical reactions that are critical for its biological activity:

  • Binding Interactions: It binds specifically to SF3B1 and PHD finger protein 5A (PHF5A), which are essential components of the spliceosome. This binding is believed to disrupt normal splicing processes, leading to altered gene expression profiles in cancer cells.
  • Induction of Alternative Splicing: The compound can induce alternative splicing events, notably affecting genes such as MCL-1, which are involved in cell survival pathways .
  • Synergistic Effects: In combination with other agents like venetoclax, FR901464 has shown enhanced cytotoxic effects against drug-resistant cancer cells, indicating potential applications in combination therapies .
Mechanism of Action

The mechanism of action of FR901464 primarily revolves around its interaction with spliceosomal components:

  • Target Binding: By binding to SF3B1, FR901464 alters the normal function of the spliceosome, leading to changes in RNA splicing patterns.
  • Cytotoxicity Induction: This alteration results in the production of pro-apoptotic variants of proteins that promote cell death in cancer cells while sparing normal cells.
  • Cell Cycle Inhibition: The compound also exhibits properties that inhibit cell cycle progression, contributing further to its anticancer efficacy .
Physical and Chemical Properties Analysis

FR901464 possesses several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may be sensitive to light or moisture.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range that can be determined through differential scanning calorimetry (DSC) analyses.

These properties play a crucial role in determining the formulation and delivery methods for therapeutic applications.

Applications

FR901464 has significant implications in scientific research and potential therapeutic applications:

  • Cancer Research: Its ability to modulate RNA splicing makes it a valuable tool for studying gene expression regulation in cancer biology.
  • Drug Development: Ongoing research aims to develop analogs of FR901464 that retain its anticancer properties while improving pharmacokinetic profiles or reducing toxicity.
  • Therapeutic Potential: The compound's unique mechanism positions it as a candidate for novel cancer therapies, particularly for resistant forms of cancer where traditional treatments fail .
Introduction to FR901464 as a Splicing Inhibitor

Historical Context and Discovery of FR901464

FR901464 emerged as a groundbreaking natural product following its isolation from Pseudomonas sp. No. 2663 (later reclassified as Burkholderia sp.) by Fujisawa Pharmaceutical Co. researchers in 1996 [2] [6]. Initial studies characterized it as a potent antitumor agent, demonstrating remarkable efficacy in murine models. Specifically, it extended survival in P388 leukemia-bearing mice and inhibited growth of A549 human lung adenocarcinoma xenografts [6] [10]. Despite early hypotheses suggesting chromatin modulation as its mechanism, the molecular target remained enigmatic for nearly a decade. The compound's intricate architecture—featuring a C27H41NO8 structure with 10 stereocenters, a spiroepoxide, and conjugated diene system—posed significant synthetic challenges [10]. The first total synthesis, achieved by Thompson et al. in 2001, confirmed its absolute configuration and enabled analog production [10]. This milestone catalyzed targeted explorations into its mechanism, culminating in 2007 with the identification of spliceosome inhibition as its primary action [9].

Table 1: Key Historical Milestones in FR901464 Research

YearMilestoneSignificance
1996Isolation from Pseudomonas sp. No. 2663Identification of potent antitumor activity in vivo
2001Total synthesis by Thompson et al.Structural confirmation and synthetic accessibility established
2007Identification of SF3B1 as targetMechanistic link to spliceosome inhibition revealed
2011Gene cluster elucidation (PKS/NRPS hybrid system)Biosynthetic pathway deciphered, enabling engineered analogs
2019Demonstration of synergy with PARP inhibitors in colorectal cancerFoundation for combination therapy approaches

Role in Spliceosome Modulation and Antitumor Mechanisms

FR901464 exerts its antitumor effects through high-affinity binding to the SF3B1 subunit of the U2 snRNP complex, a core component of the spliceosome's A complex [3] [8]. This interaction destabilizes the branchpoint interaction stem loop (BSL), preventing U2 snRNA engagement with the branchpoint sequence (BPS) of pre-mRNAs. Consequently, FR901464 induces two critical cellular outcomes:

  • Splicing Inhibition: By freezing spliceosomal assembly at the A complex stage, FR901464 blocks catalytic activation, leading to global intron retention and aberrant mRNA processing. In vitro studies demonstrate complete splicing inhibition at nanomolar concentrations (IC50 = 0.58 μM in HEK293 cells) [1] [9].
  • Nuclear Retention of Pre-mRNA: Unspliced transcripts accumulate in the nucleus, yet some undergo translation, producing truncated proteins with dominant-negative effects. For example, translation of MDM2 pre-mRNA yields a C-terminally truncated p27 variant that induces G1/G2-M cell cycle arrest [9].

The compound exhibits broad-spectrum cytotoxicity across solid and hematological malignancies, with IC50 values consistently below 1 ng/ml (0.0013–0.71 μM) in diverse models including A549 lung, HCT116 colon, and MCF7 breast cancer lines [1] [2]. Resistance studies reveal codon 1074 mutations in SF3B1 exon 22 (e.g., Arg1074Cys/His) as a major escape mechanism, conferring >500-fold reduced sensitivity without cross-resistance to conventional chemotherapeutics like 5-fluorouracil or oxaliplatin [2]. Additionally, FR901464 downregulates Fanconi anemia pathway genes (BRCA1, BRCA2) and 28 driver oncogenes, creating synthetic lethality with PARP inhibitors like olaparib [2].

Table 2: Cytotoxicity Profile of FR901464 in Human Cancer Cell Lines

Cell LineTumor TypeIC50 (μM)AssayReference
A549Lung adenocarcinoma0.0013XTT colorimetric, 72h [1]
MCF7Breast adenocarcinoma0.0018XTT colorimetric, 72h [1]
DU-145Prostate carcinoma0.00105*MTT, 48h [1]
HCT116Colorectal carcinoma0.001*MTS, 24-72h [2]
SK-OV-3Ovarian carcinoma0.00106*MTT, 48h [1]
HEK293 (normal)Embryonic kidney0.58EJC immunoprecipitation (splicing assay) [1]

**GI50 values converted to μM based on molecular weight (507.62 g/mol)

Significance in Chemical Biology and Drug Discovery

The discovery of FR901464 reshaped chemical biology by validating the spliceosome as a druggable target with selective vulnerability in cancer cells. Unlike housekeeping genes, tumor cells exhibit heightened dependence on accurate splicing due to transcriptional stress and aberrant splicing factor expression [3] [8]. FR901464 exploits this dependency, inducing preferential cytotoxicity in malignant over normal cells (e.g., IC50 = 0.18 ng/ml in fibroblasts vs. 0.31 ng/ml in HCT116) [2]. Its pharmacological profile catalyzed three transformative developments:

  • Probe Development: Biotinylated derivatives like spliceostatin A (SSA) enabled target identification and spliceosome dynamics studies [9]. SSA-based pulldowns confirmed direct SF3B1 binding and illuminated nuclear retention as a key mechanism.
  • Analog Design to Overcome Limitations:
  • Stability Optimization: Replacement of the labile hemiketal in FR901464 with ketals (spliceostatins) or carboxylates (thailanstatins) improved pharmacokinetics [8].
  • Complexity Reduction: Sudemycins retained the pharmacophore but reduced stereocenters from 10 to 4, enabling gram-scale synthesis and enhanced plasma stability while modulating alternative splicing in xenografts [4] [5].
  • Potency Enhancement: Meayamycins achieved sub-nanomolar activity by substituting the C8 tertiary alcohol, showing efficacy in drug-resistant models [7] [10].
  • Combination Therapy Paradigms: Transcriptomic analyses revealed FR901464-mediated downregulation of DNA repair genes (BRCA1/2). This informed synergistic pairings with PARP inhibitors, showing >50% growth inhibition in colorectal cancer models at subtoxic doses [2].

Table 3: Structural and Functional Evolution of FR901464-Derived Analogs

Analog ClassKey Structural ModificationsAdvantages Over FR901464Clinical/Biological Impact
Spliceostatin AMethyl ketal at C6-C7Enhanced chemical stabilityGold standard for spliceosome mechanistic studies
Sudemycins (e.g., C1)Simplified tetracyclic core; 6 fewer stereocentersScalable synthesis; plasma stability; tumor-selective splicing modulationIn vivo proof-of-concept in lymphoma xenografts
Meayamycins (e.g., D)C8-OH replaced with H; conserved diene pharmacophorePicomolar potency; activity in SF3B1-mutant cellsTool compounds for drug-resistant cancers
ThailanstatinsCarboxylic acid at C6Natural stability; mid-nM cytotoxicityExpanded structural diversity from Burkholderia

These innovations underscore FR901464's role as a molecular blueprint for spliceosome-targeted therapeutics. Ongoing efforts focus on leveraging its core pharmacophore to develop agents with improved therapeutic indices and novel combination regimens [7] [8].

Compound Names Mentioned in Text:

  • FR901464
  • Spliceostatin A (SSA)
  • Sudemycins (C1, E, F)
  • Meayamycins (D, E)
  • Pladienolide B
  • Thailanstatins
  • FD-895
  • E7107

Properties

CAS Number

146478-72-0

Product Name

FR901464

IUPAC Name

[(E,2S)-5-[[(2R,5S,6S)-6-[(2E,4E)-5-[(4R,5R,7S)-4,7-dihydroxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate

Molecular Formula

C27H41NO8

Molecular Weight

507.6 g/mol

InChI

InChI=1S/C27H41NO8/c1-16(8-11-23-25(31)27(15-33-27)14-26(6,32)36-23)7-10-22-17(2)13-21(19(4)35-22)28-24(30)12-9-18(3)34-20(5)29/h7-9,11-12,17-19,21-23,25,31-32H,10,13-15H2,1-6H3,(H,28,30)/b11-8+,12-9+,16-7+/t17-,18-,19+,21?,22-,23+,25+,26-,27?/m0/s1

InChI Key

PJKVJJDQXZARCA-AYSBKWRUSA-N

SMILES

CC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)(C)O)CO3)O)C)NC(=O)C=CC(C)OC(=O)C

Solubility

Soluble in DMSO

Synonyms

FR 901464; FR-901464; FR901464; WB 2663B.

Canonical SMILES

CC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)(C)O)CO3)O)C)NC(=O)C=CC(C)OC(=O)C

Isomeric SMILES

C[C@H]1CC([C@H](O[C@H]1C/C=C(\C)/C=C/[C@@H]2[C@H](C3(C[C@@](O2)(C)O)CO3)O)C)NC(=O)/C=C/[C@H](C)OC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.